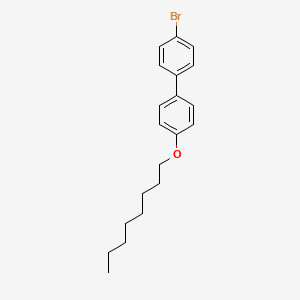

1-Bromo-4-(4-octoxyphenyl)benzene

説明

Structure

3D Structure

特性

IUPAC Name |

1-bromo-4-(4-octoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BrO/c1-2-3-4-5-6-7-16-22-20-14-10-18(11-15-20)17-8-12-19(21)13-9-17/h8-15H,2-7,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJSOSKVBYYDHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384327 | |

| Record name | 4-bromo4'-octyloxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63619-66-9 | |

| Record name | 4-bromo4'-octyloxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of 1 Bromo 4 4 Octoxyphenyl Benzene in Advanced Materials and Organic Electronics

Potential in Organic Electronic Device Applications

Precursors for Organic Semiconductor Materials

The utility of 1-Bromo-4-(4-octoxyphenyl)benzene as a precursor lies in its unique molecular structure: a biphenyl (B1667301) core functionalized with a reactive bromine atom at one end and a solubilizing octoxy group at the other. The bromine atom provides a reactive site for various cross-coupling reactions, most notably the Suzuki and Stille reactions, which are powerful tools for forming carbon-carbon bonds. This allows for the programmed assembly of conjugated polymers and oligomers, the fundamental components of many organic semiconductors. The long octoxy chain imparts solubility to the resulting materials, a crucial factor for solution-based processing techniques common in the fabrication of organic electronic devices.

Detailed research into the direct application of this compound as a standalone semiconductor is limited. Its primary role is that of a foundational unit, which is then elaborated into more complex, high-performance materials. For instance, it can be coupled with various boronic acids or organostannanes to introduce different aromatic or heteroaromatic units, thereby tuning the electronic and photophysical properties of the final polymer or molecule.

While specific data on the electronic properties of materials directly and solely synthesized from this compound is not extensively available in public literature, we can infer its contribution to the properties of the resulting materials. The biphenyl core contributes to the rigidity and planarity of the polymer backbone, which is essential for efficient charge transport. The octoxy chain, while primarily for solubility, can also influence the molecular packing in the solid state, which in turn affects the electronic coupling between adjacent molecules.

Interactive Data Table: Inferred Contribution of this compound to Semiconductor Properties

| Property Contribution | Structural Feature of this compound |

| Reactive Handle for Polymerization | Bromine Atom |

| Solubility in Organic Solvents | 4-octoxyphenyl Group |

| Backbone Rigidity | Biphenyl Core |

| Influence on Solid-State Packing | 4-octoxyphenyl Group |

Advanced Characterization Techniques in Biphenyl Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique information about the molecular framework of 1-Bromo-4-(4-octoxyphenyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary tools for elucidating the molecular structure of organic compounds. For this compound, the ¹H NMR spectrum would provide information on the number and environment of protons, while ¹³C NMR would reveal the carbon skeleton.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (phenyl) | 7.40 - 7.60 | m |

| Aromatic (phenoxy) | 6.90 - 7.00 | d, J ≈ 8.8 Hz |

| Methylene (-OCH₂-) | 3.90 - 4.00 | t, J ≈ 6.5 Hz |

| Methylene (-OCH₂CH₂-) | 1.75 - 1.85 | p |

| Methylene (-(CH₂)₅-) | 1.20 - 1.50 | m |

| Methyl (-CH₃) | 0.85 - 0.95 | t, J ≈ 7.0 Hz |

Note: This is a hypothetical data table based on analogous compounds.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques used to identify functional groups and fingerprint a molecule. The IR spectrum of this compound would show characteristic absorption bands for C-H stretching of the aromatic rings and the alkyl chain, C-O-C stretching of the ether linkage, and C-Br stretching. researchgate.netresearchgate.net Raman spectroscopy would provide similar information, with certain vibrations being more Raman-active than IR-active. researchgate.netirjet.net

Interactive Data Table: Key IR and Raman Vibrational Frequencies for Aromatic Biphenyl (B1667301) Ethers

| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 | 2960 - 2850 |

| C=C Aromatic Stretch | 1600 - 1450 | 1600 - 1450 |

| C-O-C Asymmetric Stretch | 1250 - 1200 | Weak |

| C-O-C Symmetric Stretch | Weak | 1050 - 1000 |

| C-Br Stretch | 600 - 500 | 600 - 500 |

Note: This data is representative of the general class of compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is expected to show absorption bands corresponding to π-π* transitions of the biphenyl core. The position of the absorption maximum (λmax) can be influenced by the substituents on the aromatic rings.

Thermal Analysis for Mesophase Transitions

For compounds with potential liquid crystalline properties, thermal analysis techniques are crucial for identifying and characterizing their mesophases.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the temperatures and enthalpy changes of phase transitions. In a DSC thermogram of a liquid crystalline material, distinct peaks correspond to transitions such as crystal to smectic, smectic to nematic, and nematic to isotropic liquid. The presence of such peaks for this compound would confirm its liquid crystalline nature and define the temperature ranges of its mesophases.

Polarizing Optical Microscopy (POM)

POM is used to visualize the textures of different liquid crystal phases. researchgate.net Each mesophase exhibits a characteristic optical texture when viewed between crossed polarizers. For example, a nematic phase might show a Schlieren texture, while a smectic A phase could display a focal conic fan texture. Observing these textures upon heating and cooling a sample of this compound would allow for the definitive identification of its mesophases.

Future Directions and Emerging Research Avenues for 1 Bromo 4 4 Octoxyphenyl Benzene

Development of Novel Synthetic Strategies for Tailored Biphenyl (B1667301) Structures

The biphenyl moiety is a crucial scaffold in a vast array of functional materials and pharmaceuticals. The development of novel synthetic strategies utilizing 1-Bromo-4-(4-octoxyphenyl)benzene as a precursor is a significant area of future research. The focus will be on creating tailored biphenyl structures with specific functionalities, enabling precise control over the final material's properties.

A primary avenue of exploration is the expansion of palladium-catalyzed cross-coupling reactions. While the Suzuki-Miyaura coupling is a well-established method, future research will likely focus on more challenging and novel transformations. nih.gov This includes the use of alternative coupling partners and the development of more efficient and sustainable catalytic systems. For instance, the Suzuki coupling of the closely related 1-bromo-4-(1-octynyl)benzene with various arylboronic acids has been shown to be effective in producing substituted biphenyl derivatives. researchgate.net Research into similar reactions with this compound will be critical.

Future synthetic strategies will also likely explore direct C-H activation and functionalization of the biphenyl core after the initial coupling reaction. This would allow for the introduction of a wide range of functional groups at specific positions, leading to a diverse library of tailored biphenyl compounds.

Table 1: Potential Cross-Coupling Reactions for Tailored Biphenyl Synthesis

| Cross-Coupling Reaction | Reagents | Potential Product | Research Focus |

| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst, Base | 4-Aryl-4'-octoxybiphenyl | Optimization of catalyst systems for higher yields and broader substrate scope. |

| Stille Coupling | Organostannanes, Palladium catalyst | 4-Aryl-4'-octoxybiphenyl | Development of tin-free alternatives to address toxicity concerns. |

| Heck Coupling | Alkenes, Palladium catalyst, Base | 4-(Vinylaryl)-4'-octoxybiphenyl | Control of regioselectivity and stereoselectivity in the vinylation reaction. |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst, Base | 4-(Alkynylaryl)-4'-octoxybiphenyl | Synthesis of conjugated systems for applications in organic electronics. |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | 4-(Aminoaryl)-4'-octoxybiphenyl | Creation of novel charge-transporting materials. |

Exploration of New Applications in Emerging Technologies and Niche Areas

The unique molecular structure of this compound makes it a promising candidate for a variety of emerging technologies. Its long alkyl chain can enhance solubility and processability, while the biphenyl core, once formed, provides a rigid and electronically active scaffold.

One of the most promising areas is in the field of organic electronics , particularly in the development of Organic Light-Emitting Diodes (OLEDs). The biphenyl unit is a common component of emissive and charge-transporting materials. researchgate.net By functionalizing this compound, novel materials with tailored electronic properties, such as high charge carrier mobility and efficient luminescence, can be synthesized. The octyloxy group can also influence the morphology of thin films, which is crucial for device performance.

Another niche area is in the development of advanced sensor technologies . The incorporation of specific recognition moieties onto the biphenyl scaffold derived from this compound could lead to highly sensitive and selective chemical or biological sensors. The liquid crystalline properties of some derivatives could also be exploited for the development of responsive materials that change their optical properties in the presence of specific analytes.

Furthermore, the use of this compound as a precursor for high-performance polymers is an area ripe for exploration. A patent for a related compound, 1-bromo-4-(4′-bromophenoxy)-2-pentadecylbenzene, highlights its potential as a monomer for the synthesis of polymers with excellent processability. google.com The resulting polymers could find applications in areas requiring high thermal stability and specific optical or electronic properties.

Advanced Computational Modeling for Predictive Material Design and Optimization

Computational chemistry offers a powerful tool for accelerating the discovery and optimization of new materials based on this compound. Density Functional Theory (DFT) and other advanced modeling techniques can be employed to predict the electronic, optical, and structural properties of novel derivatives before they are synthesized in the lab.

A DFT study on the related compound 1-bromo-4-(3,7-dimethyloctyl)benzene has already demonstrated the utility of computational methods in understanding the properties of such molecules. researchgate.netresearchgate.net Future research will involve more sophisticated modeling of tailored biphenyl structures derived from this compound. This will enable the in-silico screening of large libraries of virtual compounds to identify candidates with desired properties for specific applications.

For example, computational models can predict the HOMO-LUMO energy levels, which are crucial for designing efficient OLED materials. They can also simulate the molecular packing and intermolecular interactions in the solid state, providing insights into the charge transport properties of organic semiconductors. Furthermore, theoretical calculations can aid in understanding the interactions between sensor molecules and their target analytes, facilitating the design of more effective sensors. researchgate.net

Table 2: Key Properties of this compound Derivatives for Computational Modeling

| Property | Computational Method | Relevance to Application |

| HOMO/LUMO Energy Levels | DFT, TD-DFT | OLEDs, Organic Photovoltaics |

| Charge Carrier Mobility | Kinetic Monte Carlo simulations | Organic Field-Effect Transistors |

| Molecular Conformation | Molecular Mechanics, DFT | Liquid Crystals, Self-Assembly |

| Absorption/Emission Spectra | TD-DFT | OLEDs, Fluorescent Probes |

| Binding Energies | DFT, Molecular Docking | Chemical and Biological Sensors |

Studies on the Environmental Fate and Degradation Mechanisms (Focusing on Chemical Transformations)

As with any chemical compound, understanding the environmental fate and potential degradation pathways of this compound is crucial for its responsible use. Research in this area will focus on the chemical transformations it may undergo in the environment.

The presence of both a brominated aromatic ring and an ether linkage suggests several potential degradation pathways. Brominated organic compounds, such as flame retardants, are known to undergo debromination under certain environmental conditions. nih.gov This process can occur through biotic or abiotic mechanisms and can significantly alter the toxicity and persistence of the compound.

The ether linkage in this compound is another potential site for degradation. Studies on the degradation of ethers by microorganisms, such as Rhodococcus sp., have shown that cleavage of the ether bond can occur. nih.gov The initial oxidation often occurs at the carbon atom adjacent to the oxygen.

Future research should investigate the susceptibility of this compound to various environmental degradation processes, including photodegradation, hydrolysis, and microbial degradation. Identifying the primary degradation products and understanding the kinetics of these transformations will be essential for assessing its environmental impact. Compound Specific Isotope Analysis (CSIA) could be a valuable tool to elucidate the degradation mechanisms. mdpi.com

Table 3: Potential Environmental Degradation Pathways of this compound

| Degradation Process | Potential Transformation | Key Factors |

| Photodegradation | Cleavage of the C-Br bond, oxidation of the aromatic ring | Wavelength of light, presence of photosensitizers |

| Hydrolysis | Cleavage of the ether linkage | pH, temperature |

| Microbial Degradation | Debromination, ether cleavage, ring hydroxylation | Presence of specific microbial consortia, oxygen levels |

| Oxidation | Formation of phenols and other oxygenated derivatives | Presence of reactive oxygen species |

Q & A

Q. What are the standard synthetic routes for preparing 1-Bromo-4-(4-octoxyphenyl)benzene, and what reaction conditions are optimal?

Methodological Answer: The synthesis typically involves two primary steps: (1) introducing the octyloxy group to the benzene ring and (2) bromination at the para position.

- Step 1: Alkoxylation

- Williamson Ether Synthesis : React 4-bromophenol with 1-bromooctane in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or THF under reflux (60–80°C) .

- Alternative : Use Pd-catalyzed coupling to attach the octyloxy group via Ullmann-type reactions with CuI as a co-catalyst .

- Step 2: Bromination

Q. Key Conditions Table

| Step | Reagents/Conditions | Yield* | References |

|---|---|---|---|

| Alkoxylation | 1-bromooctane, K₂CO₃, DMF, 80°C | ~70–85% | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | ~65–75% | |

| *Yields estimated from analogous reactions in cited literature. |

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Proton Signals : The para-substituted bromine and octyloxy groups result in distinct splitting patterns. For example, aromatic protons appear as a doublet (J ≈ 8.5 Hz) due to coupling with adjacent protons .

- Octyloxy Chain : Methyl protons (-OCH₂(CH₂)₆CH₃) show a triplet at ~0.88 ppm, while methylene protons appear as a multiplet at 1.2–1.5 ppm .

- Mass Spectrometry (MS) :

- ESI-MS : Molecular ion peak [M+H]⁺ at m/z 337 (C₁₄H₂₁BrO⁺) with isotopic peaks confirming bromine presence .

- Elemental Analysis : Validate C, H, Br, and O percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How does the electron-donating octyloxy group influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

Methodological Answer: The octyloxy group (-OC₈H₁₇) exerts both electronic and steric effects:

- Electronic Effects :

- The alkoxy group donates electron density via resonance, activating the benzene ring toward electrophilic substitution but deactivating it toward nucleophilic aromatic substitution .

- In Suzuki-Miyaura coupling, the para-bromine becomes more susceptible to oxidative addition with Pd(0) catalysts due to reduced electron density at the C-Br bond .

- Steric Effects :

- Case Study : Analogous compounds (e.g., 1-Bromo-4-butoxybenzene) show 10–15% higher yields in coupling reactions compared to non-alkoxy derivatives due to improved solubility in organic solvents .

Q. What computational methods are employed to predict the regioselectivity of reactions involving this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the brominated carbon exhibits higher electrophilicity (ƒ⁻ ≈ 0.15) compared to other positions .

- Simulate transition states in cross-coupling reactions to assess activation barriers. B3LYP/6-31G(d) basis sets are commonly used .

- Molecular Dynamics (MD) :

- Model solvent effects (e.g., toluene vs. DMF) on reaction pathways. Polar solvents stabilize charge-separated intermediates, favoring SNAr mechanisms .

Q. How can researchers resolve contradictions in reported optimal reaction conditions for synthesizing this compound?

Methodological Answer:

- Systematic Parameter Variation :

- Analytical Validation :

- Use HPLC-MS to quantify side products (e.g., dehalogenated byproducts) and optimize purification protocols (e.g., column chromatography with hexane:EtOAc gradients) .

- Case Study : Conflicting reports on bromination efficiency (FeBr₃ vs. AlCl₃) were resolved by identifying moisture sensitivity in AlCl₃, necessitating anhydrous conditions for reproducibility .

Q. What role does the octyloxy substituent play in modulating the compound’s solubility and crystallinity?

Methodological Answer:

- Solubility :

- Crystallinity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。